molecular formula C12H12FNO2 B8573169 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid ethyl ester

6-Fluoro-7-methyl-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B8573169
M. Wt: 221.23 g/mol
InChI Key: NPRDQOSFBHFWDI-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-1H-indole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Fluoro-7-methyl-1H-indole-2-carboxylic acid ethyl ester

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

ethyl 6-fluoro-7-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)10-6-8-4-5-9(13)7(2)11(8)14-10/h4-6,14H,3H2,1-2H3

InChI Key

NPRDQOSFBHFWDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)F)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Fluoro-2-methyl-phenylhydrazine (8.4 g, 0.06 mol) was dissolved in ethanol and the solution cooled to 0° C. (ice-bath). ethyl pyruvate (6.9 ml, 0.062 mol) was added dropwise and the solution stirred 15 h at room temperature. The solvent was evaporated under reduced pressure, and the residue stirred with hexane. The mixture of hydrazones that formed upon cooling in an ice-bath was filtered and dried under vacuum. Yield: 9.1 g, 64%. The hydrazone mixture (7.6 g, 0.032 mol) was dissolved in toluene (45 ml), anhydrous p-toluenesulfonic acid (8.2 g, 0.048 mol) added and the mixture heated 1 h at reflux. The mixture was cooled to room temperature, poured into half-saturated aqueous sodium hydrogen carbonate and extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel (8:1 to 6:1 hexane/ethyl acetate eluant) to afford the product as a light brown solid (1.68 g, 24%). EI MS: 221.1 (M+)
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hydrazone
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
8.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
24%

Synthesis routes and methods II

Procedure details

A mixture of 7.6 g (E)/(Z)-2-[(3-fluoro-2-methyl-phenyl)-hydrazono]-propionic acid ethyl ester and 8.2 g p-toluenesulfonic acid (dried by azeotropic distillation with toluene) was heated 1 h at reflux in toluene. The solution was cooled, poured into half-saturated aqueous sodium bicarbonate solution, and the aqueous phase extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate and evaporated. The residue was purified by column chromatography on silica gel (8:1 to 6:1 hexane/ethyl acetate eluant) to afford the title compound as a light brown solid, (24% yield, mp 149° C.; EI-MS m/e: 221.1 (M+))
[Compound]
Name
( E )
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
24%

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